Nafamostat mesylate

概要

説明

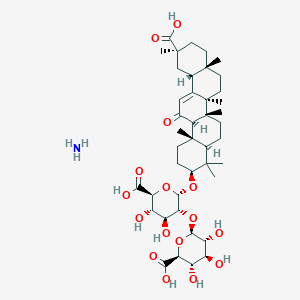

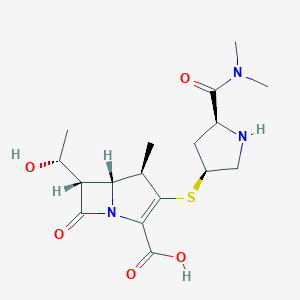

Nafamostat mesylate is a synthetic serine protease inhibitor . It is a short-acting anticoagulant and is also used for the treatment of pancreatitis . It has potential antiviral and anti-cancer properties .

Synthesis Analysis

The in silico analysis suggested the potential of the newly designed nafamostat derivatives as anti-SARS-CoV-2 agents .Molecular Structure Analysis

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) .Chemical Reactions Analysis

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production .Physical And Chemical Properties Analysis

Nafamostat mesylate has a molecular weight of 539.58 g/mol . It is a solid substance with a solubility of 30 mg/mL in water .科学的研究の応用

COVID-19 Treatment

Scientific Field: Virology and Infectious Diseases

Application Summary

Nafamostat mesylate has been investigated for its potential use in treating COVID-19. It is a potent Transmembrane Protease Serine 2 (TMPRSS2) inhibitor, which is crucial for SARS-CoV-2 entry into cells . It’s also known for its anticoagulant properties, which could be beneficial in treating COVID-19 related complications .

Methods of Application: In the RAndomized Clinical Trial Of NAfamostat (RACONA) study, the drug was administered intravenously at a dosage of 0.10 mg/kg/h for 7 days, in addition to optimal treatment, to hospitalized COVID-19 patients .

Results

The study was able to screen 131 patients, but due to strict inclusion and exclusion criteria, only 15 could be randomized. The results of the study are not explicitly mentioned .

Continuous Kidney Replacement Therapy (CKRT)

Application Summary

Nafamostat mesylate is used as an anticoagulant during CKRT in critically ill patients. It is characterized by its short half-life .

Methods of Application

In a two-centre observational study, the drug was administered to critically ill adult patients who required CKRT. The dosage varied, with a mean dose of 15.8 mg/hr (range: 5.0 to 30.0) .

Results: The study found no significant association between the filter life and nafamostat mesylate dosage after adjustment for bleeding risk and addition of haemofiltration to haemodialysis .

Anticoagulation in High-Risk Hemorrhage Patients

Methods of Application: The specific dosage and administration details are not provided in the available sources .

Results: A study suggests that nafamostat mesylate’s anticoagulant efficacy and safety are not inferior to regional citrate anticoagulation for continuous renal replacement therapy in patients at high risk of bleeding .

Pancreatitis Treatment

Scientific Field: Gastroenterology

Application Summary

Nafamostat mesylate has been used to decrease the incidence of pancreatitis after endoscopic retrograde cholangiopancreatography (ERCP). It has been found to be effective in preventing post-ERCP pancreatitis (PEP) in high-risk patients .

Methods of Application

In a study, 350 high-risk patients of PEP were reviewed retrospectively. Among them, 201 patients received nafamostat mesylate after ERCP .

Results: The administration of nafamostat mesylate after ERCP in high-risk patients was not effective in preventing PEP, but may attenuate the severity of PEP .

Cancer Treatment

Application Summary

Nafamostat mesylate has been studied for its potential use in treating various types of cancer, including neuroblastoma, colorectal cancer, and gallbladder cancer. It has been found to inhibit metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition . It also enhances the radiosensitivity and reduces the radiation-induced invasive ability of colorectal cancer cells .

Methods of Application: The specific dosage and administration details are not provided in the available sources .

Results: Studies suggest that nafamostat mesylate may be an effective treatment against cancer invasion and metastasis .

Anticoagulation

Methods of Application: In a single-centre observational study, adult patients who required CKRT and used heparin or nafamostat mesylate for their first CKRT in the intensive care unit were included .

Results: Compared to nafamostat mesylate, heparin was associated with one-third to one-half a day longer filter life .

Antiviral Treatment

Methods of Application: In a meta-analysis evaluating the efficacy and safety of nafamostat mesylate for COVID-19 treatment, PubMed, Embase, Cochrane Library, Scopus, Web of Science, medRxiv and bioRxiv were searched up to July 2023 .

Cardiovascular Treatment

Methods of Application

In a case report, an 84-year-old female, with Stanford type A acute aortic dissection, underwent an emergency surgery for total aortic arch replacement. Nafamostat mesylate was administered intravenously .

Results: Nafamostat mesylate showed efficacy as a regional anticoagulation method by sustaining a lower activated partial thromboplastin time (aPTT) value compared to that measured at the ECMO site during veno-arterial ECMO (VA-ECMO) .

Neurological Treatment

Methods of Application

In a study, experimental ischemic stroke was induced by transient middle cerebral artery occlusion (tMCAO). Nafamostat mesylate treatment attenuated the brain infarct volume and the loss of body weight .

Results: Nafamostat mesylate treatment significantly improved locomotion recovery as assessed by hindlimb BBB scores and the inclined plane test .

Safety And Hazards

将来の方向性

Nafamostat mesylate has been identified as a potential therapy for COVID-19 . Clinical trials in Japan and Korea have begun . A study aimed to explore the optimal dosage of Nafamostat mesylate during continuous kidney replacement therapy in critically ill patients . Another study evaluated the anticancer effects of nafamostat mesylate on neuroblastoma cells .

特性

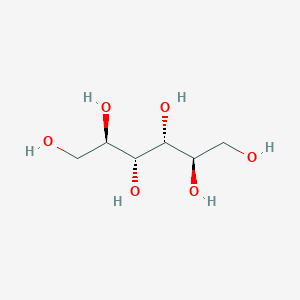

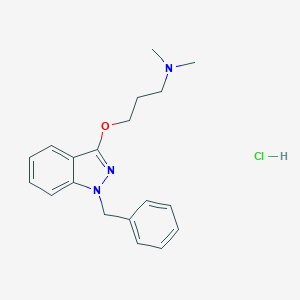

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXKIZXIRHMPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046128 | |

| Record name | Nafamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nafamostat mesylate | |

CAS RN |

82956-11-4 | |

| Record name | Nafamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester dimethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFAMOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D2T74921W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。